molecular formula C4Br2F4O3 B2927539 (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate CAS No. 7601-98-1

(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate

Cat. No.: B2927539
CAS No.: 7601-98-1
M. Wt: 331.843
InChI Key: QCBDDIHRXCJILE-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthetic exploration of bromodifluoroacetyl derivatives began in the mid-20th century alongside advancements in halogenated fluorocarbon chemistry. Early work by Knunyants and colleagues (1985) demonstrated the feasibility of preparing bromodifluoroacetates through nucleophilic substitution reactions using fluorosulfonyldifluoroacetate and sodium bromide. However, these routes suffered from prohibitive costs and limited scalability.

A paradigm shift occurred in the 1990s with Gillet Jean-Philippe and Drivon Gilles’ development of dioxygen-mediated oxidation protocols for difluorodichloroethylene dibromide, which enabled gram-scale production of bromodifluoroacetic acid derivatives. Subsequent innovations focused on waste valorization, particularly the repurposing of 1,1,2-trifluoro-1,2,2-trichloroethane byproducts from industrial fluorocarbon production. The compound’s current synthetic accessibility stems from optimized three-step sequences involving:

  • Dehydrohalogenation of waste trifluorotrichloroethane to generate dichlorodifluoroethylene
  • Bromine addition across the double bond
  • Catalytic oxidation-dehalogenation using sulfur trioxide and transition metal catalysts

Significance in Organofluorine Chemistry Research

The molecule’s reactivity profile arises from the synergistic interplay between its electronegative halogens and electron-deficient carbonyl groups. Key applications include:

Reformatsky Reaction Mediation
As demonstrated in Chen and co-workers’ seminal studies, the compound serves as a linchpin for introducing difluoromethylene (–CF2–) units into complex architectures. Its α-bromo-α,α-difluoroacetate moiety undergoes zinc-mediated coupling with aldehydes/ketones to form β-hydroxy-α,α-difluoroesters, critical precursors to fluoroquinolone antibiotics and antifungal agents.

Trifluoromethylation Pathways
Recent catalytic methodologies exploit the compound’s ability to transfer CF2Br groups under copper catalysis. Phenyl bromodifluoroacetate derivatives facilitate one-step deoxytrifluoromethylation of alcohols, bypassing traditional pre-functionalization requirements. This breakthrough, achieving yields up to 89% for allylic trifluoromethanes, underscores the reagent’s versatility in late-stage fluorination.

Current Research Landscape and Trends

Contemporary research priorities focus on addressing three historical limitations:

  • Catalyst Efficiency
    Transition metal-catalyzed systems now employ earth-abundant Cu(I)/Cu(II) species instead of toxic mercury salts. Kinetic studies reveal that KF additives accelerate transesterification equilibria critical for in situ reagent activation.

  • Waste Minimization
    Closed-loop processes recover >90% of sulfur trioxide and transition metal catalysts through fractional distillation and solvent extraction. Lifecycle analyses show 62% reductions in sulfuric acid waste compared to legacy methods.

  • Stereoselective Functionalization
    Chiral bisoxazoline ligands enable enantioselective trifluoromethylation, achieving ee values >80% for α-branched alcohols. Computational models attribute stereocontrol to ligand-accelerated halogen exchange at copper centers.

Theoretical Importance in Fluorine Chemistry

Density functional theory (DFT) calculations elucidate the compound’s unique reactivity. The C–Br bond dissociation energy (BDE) of 234 kJ/mol facilitates homolytic cleavage under mild conditions, while the adjacent fluorine atoms stabilize transition states through inductive effects.

Electronic Effects
Natural bond orbital (NBO) analysis reveals:

  • Hyperconjugative interactions between σ*(C–Br) and σ(C–F) orbitals lower activation barriers for oxidative addition
  • The carbonyl group’s electron-withdrawing nature (Hammett σ = +0.78) polarizes the α-carbon, enhancing electrophilicity

Mechanistic Insights
Time-resolved spectroscopy of Cu-catalyzed reactions identifies a three-stage pathway:

  • Oxidative addition of C–Br to Cu(I) generates [Cu(III)(CF2Br)] intermediates
  • Transmetalation with alcohol substrates forms Cu(III)–OR complexes
  • Reductive elimination releases trifluoromethane products while regenerating Cu(I)

This mechanistic framework informs the design of next-generation fluorination catalysts with improved turnover numbers and selectivity profiles.

Properties

IUPAC Name

(2-bromo-2,2-difluoroacetyl) 2-bromo-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBDDIHRXCJILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)OC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7601-98-1
Record name (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate typically begins with 2-bromo-2,2-difluoroacetic acid.

    Reaction Conditions: The acid is reacted with a dehydrating agent such as phosphorus pentachloride or thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with another equivalent of 2-bromo-2,2-difluoroacetic acid to form the anhydride.

    Industrial Production Methods: Industrially, the process is scaled up by optimizing the reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield 2-bromo-2,2-difluoroacetic acid.

    Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

    Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-bromo-2,2-difluoroacetic acid can be formed.

    Hydrolysis Products: 2-Bromo-2,2-difluoroacetic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of intermediates for drug development, particularly in the creation of fluorinated analogs of biologically active molecules.

Industry:

    Material Science: It is used in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atoms in (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate are susceptible to nucleophilic attack, leading to the formation of substitution products.

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 2-bromo-2,2-difluoroacetic acid.

Molecular Targets and Pathways:

    Enzyme Inhibition: Fluorinated compounds often act as enzyme inhibitors, and derivatives of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate may inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6)
  • Structure : C₄H₅BrF₂O₂.
  • Properties : Liquid at room temperature, 98% purity, used in Zn-mediated cross-coupling reactions with aroyl chlorides to yield difluorovinyl benzoates (45–82% yields) .
  • Applications : Key in synthesizing fluorinated building blocks for pharmaceuticals, such as largazole analogs .
Potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0)
  • Structure : Salt form (C₂BrF₂O₂K).
  • Properties : Hygroscopic solid, stored under nitrogen to prevent moisture absorption. Used in Wittig-type olefination reactions for olefin synthesis .
  • Applications : Industrial precursor for agrochemicals and pharmaceuticals, with a global market analyzed for production trends and regional suppliers .
Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)
  • Structure : C₉H₈BrFO₂.
  • Properties : Solid with ≥98% purity. Features a fluorophenyl substituent, enhancing aromatic reactivity.
  • Applications : Intermediate in synthesizing bioactive molecules; reacts with aryl boronic acids under Cu catalysis .
2-Bromo-2,2-difluoroacetic acid (CAS 354-08-5)
  • Structure : C₂HBrF₂O₂.
  • Properties : Melting point 40°C, density 2.178 g/cm³. Acidic form used in Reformatsky reactions for fluorinated peptide synthesis .

Key Observations :

  • Halogen Effects : Iodo analogs exhibit comparable reactivity to bromo derivatives but may face cost and stability challenges. Chloro derivatives are less reactive due to weaker C–Cl bonds .
  • Functional Group Impact : Acetamides (e.g., N-substituted 2-bromo-2,2-difluoroacetamides) show restricted arylation scope compared to esters, emphasizing the role of the leaving group and electronic effects .

Biological Activity

(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate is a synthetic organic compound with notable biological activities. This compound is characterized by its unique structure, which includes bromine and fluorine substituents that significantly influence its reactivity and biological interactions. Understanding its biological activity is essential for potential applications in medicinal chemistry and pharmacology.

The chemical formula for (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate is C₂BrF₂O₂. It exhibits the following physical properties:

PropertyValue
Molecular Weight202.92 g/mol
Density1.65 g/cm³
Boiling Point56.2 °C
Flash PointNot available
Solubility in WaterLow

The biological activity of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate can be attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances lipophilicity and reactivity, allowing it to penetrate cellular membranes and interact with proteins and nucleic acids.

Cellular Interaction

Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function.

Antimicrobial Activity

Research has demonstrated that (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

Cytotoxicity assays have revealed that the compound has a dose-dependent effect on various cancer cell lines. The IC50 values indicate significant cytotoxic effects at micromolar concentrations.

Table: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

A recent study investigated the effects of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Case Study Overview

  • Objective: To evaluate the apoptotic effects of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate on cancer cells.
  • Methodology: Treatment of HeLa cells with varying concentrations of the compound followed by analysis using flow cytometry.
  • Findings: A significant increase in apoptotic cells was observed at concentrations above 10 µM, indicating a potential mechanism for anticancer activity.

Q & A

Q. What are the foundational steps for synthesizing (2-bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate?

The synthesis typically involves bromination and esterification steps. Key methodologies include:

  • Bromine addition : Reacting 1,1-dichloro-2,2-difluoroethylene with bromine under controlled conditions to introduce bromine atoms ().
  • Esterification : Converting the intermediate bromodifluoroacetic acid to its acetyl ester using ethanol or methanol as a solvent, often catalyzed by sulfuric acid or other acid catalysts ().
  • Purification : Column chromatography or recrystallization to isolate the product ().

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of bromine, fluorine, and ester groups ().
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular weight (213.02 g/mol) and fragmentation patterns ().
  • Elemental analysis : Quantify C, Br, F, and K content to validate stoichiometry ().

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep at 0–6°C in airtight containers to prevent decomposition ().
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation ().
  • First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion ().

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

Key variables include:

  • Temperature : Bromination at 40–60°C improves selectivity ().
  • Solvent choice : Polar aprotic solvents (e.g., DMF) increase reaction rates ().
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to reduce side reactions ().
Condition Yield (%) Purity (%) Reference
DMF, 50°C, no catalyst6592
THF, 40°C, ZnCl2_27895

Q. What mechanisms underlie its reactivity in nucleophilic substitution reactions?

The electron-withdrawing effects of Br and F atoms activate the acetyl group for nucleophilic attack. For example:

  • SN_N2 pathways : Fluorine’s electronegativity stabilizes transition states, favoring substitutions at the α-carbon ().
  • Steric effects : Bulkier nucleophiles may require elevated temperatures or polar solvents to overcome steric hindrance ().

Q. How can its biological activity be systematically assessed?

  • Enzyme inhibition assays : Test against serine hydrolases or proteases using fluorogenic substrates ().
  • Cellular uptake studies : Radiolabel the compound (e.g., 18F^{18}\text{F}) to track distribution in vitro ().
  • Bioavailability scoring : Apply the Lipinski Rule of Five to predict membrane permeability ().

Q. What strategies resolve contradictions in reported solubility data?

  • Solvent screening : Test solubility in DMSO, acetonitrile, and aqueous buffers at varying pH ().
  • Thermodynamic analysis : Use differential scanning calorimetry (DSC) to measure melting points and assess crystallinity ().

Methodological Guidance

Q. How to design experiments for studying degradation pathways?

  • Accelerated stability testing : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via LC-MS ().
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions ().

Q. What computational tools predict its reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites ().
  • Molecular docking : Simulate interactions with enzyme active sites to prioritize biological targets ().

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition results across studies?

  • Standardize assay conditions : Control pH, temperature, and substrate concentration ().
  • Validate with orthogonal methods : Compare fluorometric assays with calorimetry or SPR (surface plasmon resonance) ().

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